molecular formula C14H13NO3 B12999320 3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one

3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B12999320
M. Wt: 243.26 g/mol
InChI Key: BWOPDZCUFIJUOG-UHFFFAOYSA-N
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Description

3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxybenzaldehyde and acetylacetone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic conditions to form the pyridinone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

    6-(2-Hydroxyphenyl)pyridin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-Acetyl-6-(2-methoxyphenyl)pyridin-2(1H)-one is unique due to the presence of both acetyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-acetyl-6-(2-methoxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C14H13NO3/c1-9(16)10-7-8-12(15-14(10)17)11-5-3-4-6-13(11)18-2/h3-8H,1-2H3,(H,15,17)

InChI Key

BWOPDZCUFIJUOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2OC

Origin of Product

United States

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